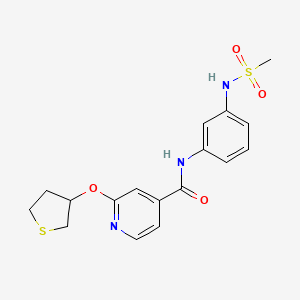

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule characterized by three key structural motifs:

Isonicotinamide core: A pyridine-derived scaffold known for its role in drug design due to hydrogen-bonding capabilities and metabolic stability .

Tetrahydrothiophen-3-yl-oxy substituent: A saturated sulfur-containing heterocycle at the 2-position of the pyridine ring, influencing lipophilicity and steric interactions .

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-26(22,23)20-14-4-2-3-13(10-14)19-17(21)12-5-7-18-16(9-12)24-15-6-8-25-11-15/h2-5,7,9-10,15,20H,6,8,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWLCFKICHJIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

Formation of the methylsulfonamido group: This step involves the reaction of a suitable amine with methylsulfonyl chloride under basic conditions to form the methylsulfonamido group.

Attachment of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Introduction of the tetrahydrothiophen-3-yl group: This step may involve the reaction of a thiol with an epoxide or halide to form the tetrahydrothiophen-3-yl group.

Formation of the isonicotinamide moiety: The final step involves the reaction of the intermediate compound with isonicotinoyl chloride or a similar reagent to form the isonicotinamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles, such as halides, under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

a) Isonicotinamide Derivatives

- (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide (): Key Differences: Replaces the methylsulfonamido phenyl group with a trifluoromethylphenyl hydrazineyl moiety.

b) Sulfonamide-Containing Compounds

- (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (Compound 5, ): Key Differences: Features a propanamide backbone with a pyrazole ring instead of an isonicotinamide core. Impact: The pyrazole ring may enhance π-π stacking interactions in enzyme binding pockets, whereas the isonicotinamide core favors hydrogen bonding .

c) Heterocyclic Analogues

Functional Analogues in Agrochemicals

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ():

- Key Differences : Benzamide core vs. isonicotinamide; trifluoromethyl substituent vs. tetrahydrothiophen-oxy.

- Impact : Flutolanil’s benzamide structure is simpler and more lipophilic, favoring fungicidal activity, while the target compound’s polar sulfonamido group may suit pharmaceutical applications .

Physicochemical and Pharmacokinetic Comparisons

Research Implications and Challenges

- However, empirical data are lacking in the provided evidence.

- Synthesis Complexity : The tetrahydrothiophen-oxy group may require multi-step synthesis, as seen in low yields (e.g., 26%) for similar compounds in .

- Stability Considerations : The saturated tetrahydrothiophen ring may oxidize under acidic conditions, necessitating formulation optimization.

Biological Activity

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic compound with potential biological activity, particularly in the context of drug development. This compound features a unique structural arrangement that may influence its interaction with biological targets, such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. Its structure consists of a nicotinamide backbone substituted with a methylsulfonamido group and a tetrahydrothiophen-3-yl ether, which may confer distinct pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₅S |

| Molecular Weight | 377.4 g/mol |

| CAS Number | 2034359-63-0 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The compound may modulate enzyme activity or receptor signaling pathways, potentially influencing physiological processes such as metabolism or neurotransmission.

In Vitro Studies

Research has demonstrated that compounds structurally related to this compound exhibit significant biological effects. For instance, derivatives of isonicotinamide have been evaluated for their inhibitory effects on enzymes like xanthine oxidase (XO), which plays a crucial role in purine metabolism and oxidative stress regulation .

In one study, the introduction of various substituents on the phenyl ring was shown to enhance the potency of isonicotinamide derivatives as XO inhibitors, suggesting that structural modifications can lead to improved biological activity .

Case Studies

- Xanthine Oxidase Inhibition : A series of studies focused on the design and synthesis of N-substituted isonicotinamides revealed that specific modifications can lead to compounds with IC50 values in the low micromolar range. For example, one derivative demonstrated an IC50 value of 0.031 μM against XO, significantly more potent than standard inhibitors .

- Phenylethanolamine N-Methyltransferase (PNMT) : Another relevant study highlighted the importance of nonpolar substituents at the sulfonamide nitrogen in enhancing PNMT inhibitory activity. Compounds derived from similar structural frameworks showed high selectivity and potency, indicating that this compound could be explored for similar applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

- Substituent Effects : The nature and position of substituents on the phenyl ring and nicotinamide core significantly affect binding affinity and selectivity for target enzymes.

- Hydrophobic Interactions : The presence of hydrophobic groups can enhance membrane permeability and bioavailability, critical for therapeutic efficacy.

Comparative Analysis

Comparative studies with similar compounds reveal that modifications can lead to significant differences in biological activity:

| Compound Name | IC50 (μM) | Target Enzyme |

|---|---|---|

| N-(3-cyano-4-(benzyloxy)phenyl)isonicotinamide | 0.312 | Xanthine Oxidase |

| N-(3-trifluoroethyl sulfonamide derivative | 0.023 | PNMT |

| N-(3-methylsulfonamido)phenyl derivative | TBD | TBD |

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions between the isonicotinamide core and substituted phenyl/tetrahydrothiophen-3-yl groups using reagents like EDC/HOBt for amide bond formation .

- Sulfonamide introduction via nucleophilic substitution of methylsulfonyl chloride with aniline derivatives under basic conditions (e.g., KCO in DMF) .

- Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions and improve yields (≥60%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., methylsulfonamido NH at δ 7.2–7.6 ppm) and confirms stereochemistry .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for the tetrahydrothiophen-3-yl oxygen linkage .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereocenters .

- Crystallization : Recrystallize intermediates in polar solvents (e.g., ethanol/water) to isolate the desired enantiomer .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives?

- Methodological Answer :

- Fragment-based design : Systematically modify substituents (e.g., replacing tetrahydrothiophen-3-yl with tetrahydrofuran-3-yl) and assess activity via IC assays .

- Free-Wilson analysis : Quantify contributions of specific groups (e.g., methylsulfonamido) to biological activity using regression models .

- Crystallographic docking : Compare binding modes of active/inactive analogs to identify critical interactions (e.g., hydrogen bonding with kinase domains) .

Q. How do modifications at the methylsulfonamido group affect pharmacokinetics?

- Methodological Answer :

- LogP studies : Replace methylsulfonamido with fluorinated analogs (e.g., -SONHCF) to enhance lipophilicity and blood-brain barrier penetration .

- Metabolic stability assays : Use liver microsomes to evaluate oxidative degradation; stabilize with electron-withdrawing groups (e.g., -NO) .

Q. What in vitro/in vivo models are suitable for mechanistic studies?

- Methodological Answer :

- Kinase inhibition assays : Screen against recombinant targets (e.g., JAK2 or EGFR) using ADP-Glo™ kits .

- Xenograft models : Administer the compound to nude mice with human tumor lines (e.g., HCT-116) and monitor tumor volume via caliper measurements .

Q. How can computational modeling predict binding affinity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with TRPV1) over 100 ns trajectories to identify stable binding conformers .

- QM/MM calculations : Estimate binding energies using hybrid quantum mechanics/molecular mechanics (e.g., Gaussian09/Amber) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Regioselectivity control : Optimize stoichiometry (1:1.2 molar ratio of core to sulfonamide) and use flow chemistry for consistent mixing .

- Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.